N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
“N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H19ClN4O . It has an average mass of 258.748 Da and a monoisotopic mass of 258.124725 Da .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2, (H,8,9) .Chemical Reactions Analysis
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
The compound should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Heterocyclic Compounds : N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride serves as a key compound in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, which are novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial Activity : Compounds synthesized from this chemical have shown promising antimicrobial activities. For instance, new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety exhibited significant antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Biological and Pharmacological Research
Mycobacterium Tuberculosis Inhibition : Derivatives of this compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Notably, certain synthesized derivatives demonstrated significant inhibitory activity against the tuberculosis pathogen (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Cytotoxicity Studies : Research has also involved assessing the cytotoxicity of derivatives for potential therapeutic applications. Some synthesized compounds were evaluated for their in vitro cytotoxic activity against certain cancer cell lines, showing promising results (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Antifungal and Antibacterial Properties
Antifungal Activity : Synthesized compounds from N-Isobutyl tetrahydro-1H-pyrazolo have been studied for their antifungal properties. For example, certain pyrazole/isoxazole-3-carboxamido-4-carboxylic acids showed significant growth inhibition against various phytopathogenic fungi (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Antibacterial Activity : Research has also focused on the antibacterial properties of derivatives. Some newly synthesized compounds based on this chemical were evaluated as antimicrobial agents, with some showing notable antibacterial activities (Sharshira & Hamada, 2011).
Future Directions
properties
IUPAC Name |
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-7(2)5-13-11(16)10-8-6-12-4-3-9(8)14-15-10;/h7,12H,3-6H2,1-2H3,(H,13,16)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCUJZJSKOKDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NNC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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